2-Methoxybenzaldehyde-d3

LC-MS/MS quantification stable isotope dilution internal standard

2-Methoxy-D3-benzaldehyde (CAS 56248-49-8), also designated 2-(methoxy-d3)benzaldehyde or o-anisaldehyde-d3, is a stable isotope‑labeled derivative of the parent compound 2‑methoxybenzaldehyde (o‑anisaldehyde; CAS 135‑02‑4) in which the three methoxy hydrogen atoms are replaced by deuterium. It possesses the molecular formula C₈H₅D₃O₂, an average molecular mass of 139.17 Da, and is supplied as a neat liquid or low‑melting solid with a typical isotopic enrichment of ≥99 atom % D.

Molecular Formula C8H8O2
Molecular Weight 139.17 g/mol
CAS No. 56248-49-8
Cat. No. B154609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxybenzaldehyde-d3
CAS56248-49-8
Synonymso-Anisaldehyde-d3;  2-(Methyloxy)benzaldehyde-d3;  2-Anisaldehyde-d3;  2-Methoxybenzaldehyde-d3;  2-Methoxybenzenecarboxaldehyde-d3;  2-Methoxyphenylformaldehyde-d3;  6-Methoxybenzaldehyde-d3;  NC 064-d3;  NSC 58960-d3;  Salicylaldehyde Methyl Ether-d3;  o-For
Molecular FormulaC8H8O2
Molecular Weight139.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C=O
InChIInChI=1S/C8H8O2/c1-10-8-5-3-2-4-7(8)6-9/h2-6H,1H3/i1D3
InChIKeyPKZJLOCLABXVMC-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-D3-benzaldehyde (CAS 56248-49-8) – Technical Baseline & Procurement Identity


2-Methoxy-D3-benzaldehyde (CAS 56248-49-8), also designated 2-(methoxy-d3)benzaldehyde or o-anisaldehyde-d3, is a stable isotope‑labeled derivative of the parent compound 2‑methoxybenzaldehyde (o‑anisaldehyde; CAS 135‑02‑4) in which the three methoxy hydrogen atoms are replaced by deuterium . It possesses the molecular formula C₈H₅D₃O₂, an average molecular mass of 139.17 Da, and is supplied as a neat liquid or low‑melting solid with a typical isotopic enrichment of ≥99 atom % D . The compound is functionally identical to the unlabeled analog in chemical reactivity but exhibits a distinct +3 Da mass shift and characteristic NMR‑silent methoxy region, which form the basis for its analytical differentiation .

Why Unlabeled 2‑Methoxybenzaldehyde Cannot Replace 2‑Methoxy‑D3‑benzaldehyde in Critical Analytical Workflows


Although 2‑methoxy‑D3‑benzaldehyde and its non‑deuterated counterpart (2‑methoxybenzaldehyde; CAS 135‑02‑4) share identical covalent structure and nearly identical physicochemical properties, they are not interchangeable in quantitative analytical methods. The unlabeled analog co‑elutes with the endogenous analyte and generates identical mass spectrometric signals, precluding its use as an internal standard for accurate quantification of 2‑methoxybenzaldehyde in complex biological or environmental matrices. Deuterated internal standards, such as 2‑methoxy‑D3‑benzaldehyde, are recommended because they mimic the analyte’s extraction efficiency, chromatographic retention, and ionization behavior while providing a distinct mass shift that enables independent detection and eliminates signal interference [1]. Moreover, the absence of the methoxy proton resonance in the ¹H NMR spectrum of the D3‑labeled compound provides an unambiguous marker for structural assignment and reaction monitoring that the unlabeled compound cannot offer .

2‑Methoxy‑D3‑benzaldehyde: Quantitative Differentiation Evidence Against Analogs and Unlabeled Standards


Mass Spectrometric Differentiation: +3 Da Shift Enables Unambiguous Analyte Quantification in LC‑MS/MS

2‑Methoxy‑D3‑benzaldehyde displays a molecular ion (M⁺) at m/z 139 in electron ionization mass spectrometry, which is precisely 3 mass units higher than the m/z 136 molecular ion of the unlabeled 2‑methoxybenzaldehyde analog . This mass difference arises from the substitution of three hydrogen atoms with deuterium in the methoxy group. In liquid chromatography–tandem mass spectrometry (LC‑MS/MS), this +3 Da shift ensures that the deuterated internal standard and the native analyte can be monitored in separate selected reaction monitoring (SRM) channels without cross‑talk or ion suppression, a prerequisite for accurate isotope dilution quantification.

LC-MS/MS quantification stable isotope dilution internal standard

NMR Spectral Simplification: Complete Disappearance of Methoxy ¹H Singlet for Unambiguous Structural Confirmation

The ¹H NMR spectrum of 2‑methoxy‑D3‑benzaldehyde is distinguished by the complete absence of the characteristic three‑proton singlet that corresponds to the methoxy group ( ~δ 3.8–3.9 ppm) in the unlabeled 2‑methoxybenzaldehyde spectrum . All other aromatic and aldehydic proton resonances remain unchanged. This spectral simplification serves as a definitive marker for successful deuteration and allows researchers to monitor reactions involving the methoxy group without signal overlap from the unlabeled starting material or by‑products.

¹H NMR structural elucidation reaction monitoring

Isotopic Enrichment Specification: ≥99 atom % D Guarantees Analytical Fidelity Compared to Partially Labeled or In‑House Synthesized Alternatives

Commercially sourced 2‑methoxy‑D3‑benzaldehyde is specified at ≥99 atom % D isotopic enrichment (typically accompanied by ≥96% chemical purity) . In contrast, in‑house deuterated syntheses may yield variable and lower isotopic enrichment (e.g., 80–95 atom % D) due to incomplete deuterium incorporation or H/D exchange. Sub‑optimal enrichment leads to residual unlabeled analyte that contributes to background signal, reduces quantitative accuracy, and complicates spectral interpretation.

isotopic purity quality assurance analytical standard

Physical Property Preservation: Deuterium Substitution Does Not Alter Key Bulk Properties, Ensuring Seamless Integration into Existing Workflows

Computationally derived and experimentally supported physical constants for 2‑methoxy‑D3‑benzaldehyde (density ~1.1 g/cm³, boiling point ~243.5 °C at 760 mmHg, LogP ~1.72) closely mirror those of the unlabeled 2‑methoxybenzaldehyde (density 1.127 g/cm³, boiling point 238–268 °C, LogP 1.6–1.8) [1]. The minimal isotopic perturbation on bulk properties ensures that the deuterated compound behaves identically to the native analyte during sample preparation, liquid‑liquid extraction, and chromatographic separation, fulfilling the core requirement of an ideal internal standard.

physicochemical properties density boiling point

2‑Methoxy‑D3‑benzaldehyde: Optimal Application Scenarios Supported by Quantitative Evidence


LC‑MS/MS Quantification of 2‑Methoxybenzaldehyde in Biological Fluids and Tissues

2‑Methoxy‑D3‑benzaldehyde serves as the gold‑standard stable isotope‑labeled internal standard (SIL‑IS) for the absolute quantification of 2‑methoxybenzaldehyde in pharmacokinetic studies, toxicology assays, or exposure biomonitoring. Its +3 Da mass shift (m/z 139 vs. m/z 136) permits selective SRM channel monitoring without interference, while its identical physicochemical properties correct for extraction recovery and matrix effects [1]. The high isotopic enrichment (≥99 atom % D) ensures that the background contribution from the unlabeled form is negligible, enabling precise quantitation at low ng/mL concentrations .

¹H NMR‑Based Mechanistic Studies and Isotopic Tracing in Organic Synthesis

The complete absence of the methoxy proton resonance in the ¹H NMR spectrum of 2‑methoxy‑D3‑benzaldehyde provides an unambiguous spectroscopic handle for tracking the fate of the methoxy group during chemical transformations . This is particularly valuable in elucidating reaction mechanisms (e.g., demethylation, oxidation) and in determining kinetic isotope effects (KIEs) when paired with the unlabeled compound. The spectral simplification eliminates overlapping signals that would otherwise obscure data interpretation.

Quality Control and Reference Standard for Deuterated Pharmaceutical Intermediates

As a fully characterized, commercially available deuterated benzaldehyde derivative, 2‑methoxy‑D3‑benzaldehyde can function as a secondary reference standard or system suitability test compound for verifying mass spectrometer calibration and chromatographic performance in laboratories engaged in deuterated drug development . Its defined isotopic enrichment and chemical purity specifications (≥99 atom % D, ≥96% chemical purity) make it suitable for method validation and routine QC checks where traceable standards are required [1].

Stable Isotope Dilution Assays for Food and Flavor Analysis

2‑Methoxybenzaldehyde is a naturally occurring flavor component in cinnamon and other essential oils. The deuterated analog, 2‑methoxy‑D3‑benzaldehyde, is the ideal internal standard for accurate quantitation of this compound in complex food matrices and botanical extracts using GC‑MS or LC‑MS . Its co‑eluting behavior and identical ionization efficiency ensure that sample preparation and instrument variability are rigorously corrected, enabling precise determination of 2‑methoxybenzaldehyde content for quality control, authenticity verification, or shelf‑life studies [1].

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